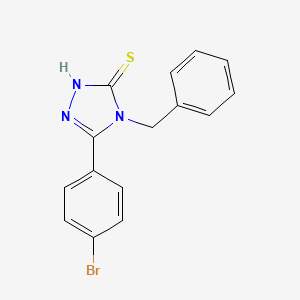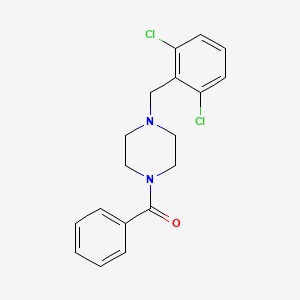![molecular formula C17H19NO5S B5774038 methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)
methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBSA is a sulfonamide derivative that has been synthesized using a variety of methods, including the Mitsunobu reaction and the Williamson ether synthesis.
作用机制
The mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory and anti-oxidant properties. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are a number of potential future directions for the study of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. One direction is the development of more efficient synthesis methods that can produce larger quantities of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. Another direction is the investigation of the potential therapeutic applications of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate and to identify potential targets for its use as a therapeutic agent.
合成方法
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate can be synthesized using a variety of methods, but the most commonly used methods are the Mitsunobu reaction and the Williamson ether synthesis. The Mitsunobu reaction involves the reaction of an alcohol with an acid to form an ester, which is then reacted with a sulfonamide derivative to form methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide to form an ether, which is then reacted with a sulfonamide derivative to form methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate.
科学研究应用
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has been shown to have potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.
属性
IUPAC Name |
methyl 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-18(12-14-6-4-3-5-7-14)24(20,21)16-10-8-15(9-11-16)23-13-17(19)22-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMAHLHOGCNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)
![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)


![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)